molecular formula C22H17ClN4O3 B12053015 2-Amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 339313-98-3

2-Amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12053015
CAS No.: 339313-98-3
M. Wt: 420.8 g/mol
InChI Key: ZALMHVRGQSZLEL-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core substituted with aromatic and electron-withdrawing groups. Its structure includes a 4-chlorophenyl group at position 4 and a 4-nitrophenyl group at position 1, both of which significantly influence its electronic, steric, and conformational properties. This article provides a detailed comparison with structurally related compounds, focusing on substituent effects, spectroscopic behavior, and crystallographic insights.

Properties

CAS No.

339313-98-3

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H17ClN4O3/c23-14-6-4-13(5-7-14)20-17(12-24)22(25)26(18-2-1-3-19(28)21(18)20)15-8-10-16(11-9-15)27(29)30/h4-11,20H,1-3,25H2

InChI Key

ZALMHVRGQSZLEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

A widely cited method involves the acid-catalyzed cyclocondensation of 2-amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile precursors. In a representative protocol, a nitrile-containing intermediate is treated with concentrated sulfuric acid (H₂SO₄) to facilitate cyclization. For example, 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (2.0 g, 0.0051 mol) is stirred in H₂SO₄ (20 mL) at room temperature for 4 hours. The reaction mixture is then quenched in ice-cold water, precipitating the product, which is recrystallized from ethanol (yield: 73%).

Table 1: Acid-Catalyzed Cyclocondensation Parameters

ParameterValue
CatalystConcentrated H₂SO₄
Reaction Time4 hours
TemperatureRoom temperature (25°C)
WorkupIce-water quenching
Recrystallization SolventEthanol
Yield73%

This method benefits from simplicity but requires careful control of acid concentration to avoid over-oxidation. The nitro group’s electron-withdrawing nature stabilizes the intermediate, enabling efficient cyclization.

Multi-Component Hantzsch-Type Reaction

Three-Component Assembly

The Hantzsch reaction provides a versatile route for constructing the hexahydroquinoline core. A one-pot synthesis combines:

  • 4-Chlorobenzaldehyde (aromatic aldehyde)

  • Malononitrile (active methylene component)

  • 1,3-Cyclohexanedione (cyclic diketone)

  • 4-Nitroaniline (primary amine).

The reaction proceeds in ethanol under reflux, with triethylamine (Et₃N) as a base catalyst. For instance, 1,3-cyclohexanedione (3.36 g, 0.03 mol) and 4-nitroaniline (4.14 g, 0.03 mol) are refluxed in ethanol (40 mL) with Et₃N, followed by the addition of ethyl-(2Z)-2-cyano-3-(4-chlorophenyl)acrylate. After 6 hours, the product precipitates and is recrystallized from ethanol (yield: 67%).

Mechanistic Insights

The Hantzsch mechanism involves:

  • Knoevenagel condensation between the aldehyde and malononitrile.

  • Michael addition of the enamine intermediate to the cyclohexanedione.

  • Cyclization and tautomerization to form the hexahydroquinoline framework.

Table 2: Hantzsch Reaction Optimization

ParameterValue
SolventEthanol
CatalystTriethylamine
Reaction Time6 hours
TemperatureReflux (78°C)
Yield67–85%

Catalyzed Synthesis Using Heterogeneous Catalysts

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

Recent advances employ NS-doped GOQDs as catalysts for one-pot syntheses. In a modified protocol, 30 mg of NS-GOQDs in ethanol enables the three-component coupling of 4-chlorobenzaldehyde, malononitrile, and 1,3-cyclohexanedione at 80°C. The reaction completes within 2 hours, achieving yields up to 89%.

Advantages of Catalytic Methods

  • Reduced Reaction Time : From 6 hours (traditional Hantzsch) to 2 hours.

  • Higher Atom Economy : Minimizes byproducts through efficient catalysis.

  • Green Chemistry : Ethanol as a solvent and recyclable catalysts align with sustainable practices.

Table 3: Catalytic vs. Traditional Methods

MetricNS-GOQDs MethodHantzsch Method
Reaction Time2 hours6 hours
Yield89%67–85%
Catalyst Loading30 mg5 mL Et₃N
Temperature80°C78°C (reflux)

Hydrolysis of Nitrile Precursors

Stepwise Nitrile Conversion

The amino group in the target compound is introduced via hydrolysis of a nitrile intermediate. For example, treatment of 4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with hydrazine hydrate in ethanol under reflux yields the amine. This step typically requires 3–5 hours and achieves 70–78% yields.

Side Reactions and Mitigation

  • Over-Hydrolysis : Prolonged reaction times may degrade the quinoline core.

  • Mitigation Strategy : Use stoichiometric hydrazine and monitor via TLC.

Structural Characterization and Validation

Spectroscopic Analysis

  • FT-IR : Vibrational bands at 2210 cm⁻¹ (C≡N stretch) and 1675 cm⁻¹ (C=O stretch) confirm functional groups.

  • NMR : 1^1H NMR (DMSO-d₆, 400 MHz): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.45 (d, J = 8.4 Hz, 2H, Ar-Cl), 4.32 (s, 2H, NH₂).

X-ray Crystallography

Single-crystal X-ray diffraction reveals a twisted-boat conformation for the cyclohexene ring and planar aromatic substituents. The dihedral angle between the chlorophenyl and nitrophenyl groups is 87.5°, indicating minimal conjugation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted quinolines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Notably:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of similar compounds have been tested against human tumor cell lines with promising results in inhibiting cell growth and inducing apoptosis .
  • Mechanism of Action : The mode of action involves disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest. This was evidenced by studies demonstrating that certain derivatives caused centrosome de-clustering and affected cellular morphology in melanoma cells .

Case Study: Synthesis and Testing

A series of derivatives were synthesized using a three-component reaction involving 4-hydroxycoumarin and malononitrile. Among these derivatives, some exhibited high selectivity against specific cancer types, indicating their potential for targeted cancer therapy .

Potential in Dye Production

The compound can also serve as an intermediate in the synthesis of dyes. Its structural characteristics allow it to participate in various chemical reactions that can yield vibrant dyes used in textiles and other applications. The dye industry often utilizes compounds like this for their stability and color properties .

Summary of Applications

Application Area Details
Anticancer Research Exhibits antiproliferative activity; disrupts microtubules; induces cell cycle arrest
Dye Production Acts as an intermediate for synthesizing stable dyes with desirable color properties
Chemical Synthesis Utilized in the synthesis of other biologically active compounds due to its reactive functional groups

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the phenyl rings or the heterocyclic core. These variations impact electronic properties, solubility, and intermolecular interactions:

Compound ID/Evidence Substituent at Position 1 Substituent at Position 4 Notable Features
Target Compound 4-Nitrophenyl 4-Chlorophenyl Electron-withdrawing groups at both positions; planar aromatic systems.
4-Chlorophenyl 3-Nitrophenyl Nitro group at meta position; altered electronic distribution.
4-Chlorophenyl 4-(Dimethylamino)phenyl Electron-donating dimethylamino group; increased basicity.
2-Trifluoromethylphenyl 4-Methoxyphenyl Bulky CF₃ group; methoxy enhances electron density.
4-Chlorophenyl Benzo[d][1,3]dioxol-5-yl Benzodioxole ring; steric hindrance and polarizability.
4-Methylphenyl Thiophen-3-yl Heteroaromatic thiophene; sulfur-mediated interactions.

Key Observations :

  • Electron-withdrawing vs. donating groups: The target compound’s 4-NO₂ and 4-Cl substituents create a strong electron-deficient core, enhancing electrophilic reactivity compared to analogs with electron-donating groups (e.g., dimethylamino in ).
  • Steric effects : Bulky substituents like the trifluoromethyl group in may hinder molecular packing or binding in biological systems.
  • Heterocyclic variations : Thiophene ( ) or benzodioxole ( ) introduce heteroatoms, altering solubility and π-π stacking interactions.

Spectroscopic Comparisons

NMR Spectroscopy
  • highlights that substituent-induced changes in chemical environments lead to distinct NMR shifts. For example: The 4-NO₂ group in the target compound deshields adjacent protons, causing downfield shifts in aromatic regions compared to analogs with meta-nitro ( ). Electron-donating groups (e.g., methoxy in ) upfield-shift nearby protons due to increased electron density.
  • demonstrates that substituents like fluorobenzyloxy (in compound 4k) produce unique splitting patterns in ¹H NMR, aiding structural differentiation.
X-ray Crystallography
  • and 14 provide torsion angles and puckering coordinates for hexahydroquinoline derivatives. The target compound’s 4-NO₂ and 4-Cl substituents likely enforce a planar quinoline core, while bulky groups (e.g., trifluoromethyl in ) induce ring puckering or non-planar conformations.
  • discusses ring puckering metrics, suggesting that substituent sterics influence the hexahydroquinoline core’s flexibility.

Biological Activity

2-Amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities , including antimicrobial , anticancer , and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on recent research findings.

  • Molecular Formula : C23H20ClN3O5
  • Molecular Weight : 453.9 g/mol
  • IUPAC Name : 2-Amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • InChI Key : UFWGEQAZCWKLID-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation : An appropriate aldehyde reacts with an amine.
  • Cyclization : Formation of the quinoline structure occurs.
  • Functional Group Modifications : Enhancements to biological activity are made through various modifications.

These reactions often require controlled conditions such as inert atmospheres and specific solvents to ensure high yield and purity .

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial properties. Compounds similar to 2-amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo have been shown to inhibit various bacterial strains effectively. The presence of the nitro group is thought to enhance this activity by facilitating electron transfer processes .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduces inflammation markers by inhibiting pro-inflammatory cytokines and modulating immune responses .

Anticancer Potential

Quinoline derivatives have demonstrated potent anticancer activity. Studies show that 2-amino-4-(4-chlorophenyl)-1-(4-nitrophenyl)-5-oxo can induce apoptosis in cancer cells through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Interaction : Binding to certain receptors can modulate cellular signaling pathways that lead to apoptosis in cancer cells .

The mechanism by which this compound interacts with biological targets is complex and includes:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammation and cancer.
  • Receptor Interaction : It binds to receptors that modulate cellular signaling pathways .

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of hexahydroquinoline demonstrated significant antimicrobial effects against multiple bacterial strains. The results indicated a promising potential for these compounds in treating bacterial infections .

Study 2: Anti-inflammatory Activity

In a controlled animal study, administration of the compound resulted in a marked reduction in inflammation markers compared to control groups. This suggests a strong potential for therapeutic applications in inflammatory diseases .

Study 3: Anticancer Properties

Research highlighted the ability of the compound to induce apoptosis in various cancer cell lines through enzyme inhibition and receptor modulation. These findings support further investigation into its use as a chemotherapeutic agent .

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